N-(3,4-dichlorophenyl)-2-(3-hydroxybutanoyl)hydrazinecarbothioamide
Description
N-(3,4-dichlorophenyl)-2-(3-hydroxybutanoyl)hydrazinecarbothioamide is a chemical compound characterized by the presence of a dichlorophenyl group, a hydroxybutanoyl group, and a hydrazinecarbothioamide moiety
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(3-hydroxybutanoylamino)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2N3O2S/c1-6(17)4-10(18)15-16-11(19)14-7-2-3-8(12)9(13)5-7/h2-3,5-6,17H,4H2,1H3,(H,15,18)(H2,14,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYONPQBATPRQSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NNC(=S)NC1=CC(=C(C=C1)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-(3-hydroxybutanoyl)hydrazinecarbothioamide typically involves the following steps:
Formation of the hydrazinecarbothioamide moiety: This can be achieved by reacting hydrazine with carbon disulfide under basic conditions to form hydrazinecarbothioamide.
Introduction of the 3,4-dichlorophenyl group: This step involves the reaction of 3,4-dichlorophenyl isocyanate with the hydrazinecarbothioamide intermediate.
Addition of the hydroxybutanoyl group: The final step involves the acylation of the intermediate with 3-hydroxybutanoic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-(3-hydroxybutanoyl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The hydroxybutanoyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group in the dichlorophenyl moiety can be reduced to an amine.
Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of 3,4-dichlorophenyl-2-oxo-butanoyl hydrazinecarbothioamide.
Reduction: Formation of N-(3,4-dichloroaniline)-2-(3-hydroxybutanoyl)hydrazinecarbothioamide.
Substitution: Formation of this compound derivatives with various substituents.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-(3-hydroxybutanoyl)hydrazinecarbothioamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a precursor for the synthesis of pharmaceuticals with potential anti-inflammatory, anti-cancer, or antimicrobial properties.
Materials Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-(3-hydroxybutanoyl)hydrazinecarbothioamide involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group may facilitate binding to hydrophobic pockets, while the hydroxybutanoyl and hydrazinecarbothioamide moieties can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
N-(3,4-dichlorophenyl)-2-(3-hydroxybutanoyl)hydrazinecarbothioamide derivatives: Compounds with various substituents on the phenyl ring or modifications to the hydroxybutanoyl group.
Uniqueness
This compound is unique due to the presence of both the dichlorophenyl and hydroxybutanoyl groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in different fields of research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
